Chlorphenesin

Übersicht

Beschreibung

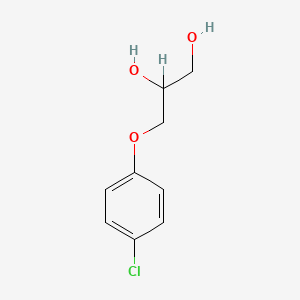

Chlorphenesin ist eine Phenoletherverbindung mit der chemischen Formel C₉H₁₁ClO₃ . Sie wird hauptsächlich als Muskelrelaxans und Konservierungsmittel in Kosmetika verwendet. This compound ist bekannt für seine Fähigkeit, Nervenimpulse oder Schmerzempfindungen zu blockieren, die an das Gehirn gesendet werden, wodurch es bei der Behandlung schmerzhafter Muskelkrankheiten wirksam ist .

Herstellungsmethoden

This compound wird durch Kondensation äquimolarer Mengen von p-Chlorphenol und Glycidol in Gegenwart eines tertiären Amins oder eines quaternären Ammoniumsalzes als Katalysator synthetisiert . Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten, um den Kondensationsprozess zu erleichtern. Industrielle Produktionsmethoden verwenden oft Lösungsmittel mit geringerer Toxizität und Gefahr, wie Ethanol und Ethylacetat, um das Endprodukt zu raffinieren .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann mit Periodsäure zu Formaldehyd oxidiert werden.

Substitution: Die Verbindung kann aufgrund des Vorhandenseins der Phenolethergruppe an Substitutionsreaktionen teilnehmen.

Hydrolyse: this compound kann unter sauren oder basischen Bedingungen zu und hydrolysiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Periodsäure für die Oxidation und starke Säuren oder Basen für die Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Formaldehyd , p-Chlorphenol und Glycerin .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Biologie: This compound wird in Studien zur Muskelrelaxation und Blockierung von Nervenimpulsen verwendet.

Medizin: Es wird für die Anwendung bei der Behandlung der Trigeminusneuralgie untersucht, einer neuropathischen Erkrankung, die durch starke Gesichtsschmerzen gekennzeichnet ist.

Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es ist bekannt, dass es im zentralen Nervensystem wirkt, anstatt direkt auf die Skelettmuskulatur . This compound blockiert Nervenimpulse oder Schmerzempfindungen, die an das Gehirn gesendet werden, was zur Muskelrelaxation und Schmerzlinderung beiträgt . Es wird auch als Modulator der Histaminausschüttung untersucht .

Vorbereitungsmethoden

Chlorphenesin is synthesized by condensing equimolar amounts of p-chlorophenol and glycidol in the presence of a tertiary amine or a quaternary ammonium salt as a catalyst . The reaction typically involves heating the reactants to facilitate the condensation process. Industrial production methods often use solvents with lower toxicity and hazard, such as ethanol and ethyl acetate, to refine the final product .

Analyse Chemischer Reaktionen

Chlorphenesin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to produce formaldehyde using periodic acid.

Substitution: The compound can participate in substitution reactions due to the presence of the phenol ether group.

Hydrolysis: this compound can be hydrolyzed to produce and under acidic or basic conditions.

Common reagents used in these reactions include periodic acid for oxidation and strong acids or bases for hydrolysis. The major products formed from these reactions are formaldehyde , p-chlorophenol , and glycerol .

Wissenschaftliche Forschungsanwendungen

Chlorphenesin has a wide range of scientific research applications:

Chemistry: It is used as a preservative in various chemical formulations due to its biocidal properties.

Biology: This compound is used in studies involving muscle relaxation and nerve impulse blocking.

Medicine: It is investigated for use in treating trigeminal neuralgia, a neuropathic disorder characterized by severe facial pain.

Industry: This compound is used in cosmetics as a preservative to prevent the growth of bacteria and fungi.

Wirkmechanismus

The exact mechanism of action of chlorphenesin is not well defined. it is known to act in the central nervous system rather than directly on skeletal muscle . This compound blocks nerve impulses or pain sensations that are sent to the brain, which helps in muscle relaxation and pain relief . It is also investigated as a modulator of histamine release .

Vergleich Mit ähnlichen Verbindungen

Chlorphenesin kann mit anderen Muskelrelaxantien und Konservierungsmitteln verglichen werden:

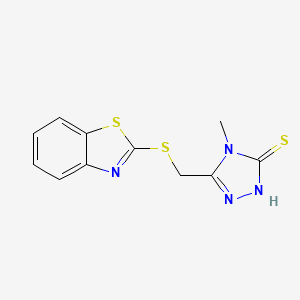

This compound Carbamate: Diese Verbindung ist ein zentral wirkendes Muskelrelaxans, das zur Behandlung von Muskelschmerzen und -krämpfen eingesetzt wird.

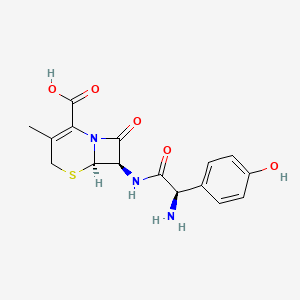

Methocarbamol: Ein weiteres Muskelrelaxans, das auf das zentrale Nervensystem wirkt. Es wird oft als Alternative zu this compound zur Muskelrelaxation eingesetzt.

Meclofenoxate: Eine Verbindung mit ähnlicher chemischer Struktur, die jedoch als Nootropikum verwendet wird.

This compound ist in seiner Doppelfunktion als Muskelrelaxans und Konservierungsmittel einzigartig, wodurch es in verschiedenen Anwendungen vielseitig einsetzbar ist.

Eigenschaften

IUPAC Name |

3-(4-chlorophenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOAEAUPQDYUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049028 | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+01 g/L | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of chlorphenesin is not well defined, and its effects are measured mainly by subjective responses. It is known that chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle. | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

104-29-0 | |

| Record name | Chlorphenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorphenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670DAL4SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86–92, 78 °C | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

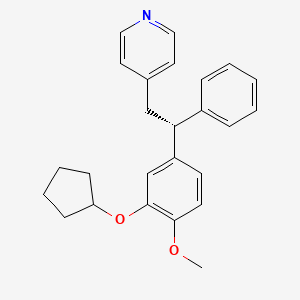

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

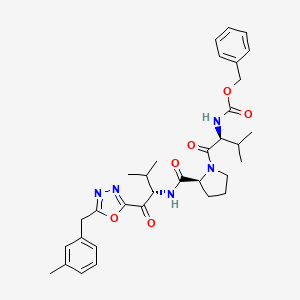

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)